molecular formula C8H18ClNS B028888 Amidosulfenyl chloride, dibutyl- CAS No. 6541-82-8

Amidosulfenyl chloride, dibutyl-

Cat. No.: B028888
CAS No.: 6541-82-8
M. Wt: 195.75 g/mol
InChI Key: BKFZQRHTZYGWPW-UHFFFAOYSA-N
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Description

Amidosulfenyl chloride, dibutyl-, also known as Amidosulfenyl chloride, dibutyl-, is a useful research compound. Its molecular formula is C8H18ClNS and its molecular weight is 195.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amidosulfenyl chloride, dibutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amidosulfenyl chloride, dibutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Di-N-butyl Amidosulfenyl Chloride, also known as Amidosulfenyl chloride, dibutyl-, is primarily used in the synthesis of pesticides . The primary targets of this compound are the pests that these pesticides are designed to eliminate.

Result of Action

The primary result of the action of Di-N-butyl Amidosulfenyl Chloride is the synthesis of effective pesticides. These pesticides, when applied, can control and eliminate the target pests, protecting crops and improving agricultural yield .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of pesticides , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in pest metabolism or physiology.

Cellular Effects

Given its use in pesticide synthesis , it may influence cell function by disrupting metabolic pathways or signaling processes in pests

Metabolic Pathways

Given its use in pesticide synthesis , it may interact with enzymes or cofactors involved in pest metabolism

Properties

IUPAC Name

(dibutylamino) thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFZQRHTZYGWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064409
Record name Amidosulfenyl chloride, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6541-82-8
Record name N,N-Dibutylamidosulfenyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6541-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidosulfenyl chloride, N,N-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidosulfenyl chloride, N,N-dibutyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amidosulfenyl chloride, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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